(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis of Novel Carbocyclic Nucleoside Analogues
Research has focused on synthesizing novel carbocyclic nucleoside analogues derived from bicyclic compounds related to "(2-(Aminomethyl)bicyclo[2.2.1]heptan-2-yl)methanol hydrochloride." For instance, studies have explored synthesizing thymine and purine analogues from similar bicyclic structures through processes like hydroboration, oxidation, and Mitsunobu reaction. These analogues have applications in developing new therapeutic agents due to their structural similarity to natural nucleosides, offering potential antiviral activities (Dejmek et al., 2007).
Antimicrobial Activity in Lubricating Fluids and Oils
N-substituted aminomethoxybicyclo[2.2.1]heptanols, which share a structural motif with the compound of interest, have demonstrated high bactericidal and fungicidal activity when incorporated into lubricating oils. This highlights the potential of derivatives of "this compound" in industrial applications, where their antimicrobial properties can be harnessed to protect and extend the life of lubricating fluids and oils (Alimardanov et al., 2018).
Development of High-Performance Liquid Chromatographic Methods
Research into the development of high-performance liquid chromatographic (HPLC) methods for the enantioseparation of bicyclic 1,3-amino alcohols, similar to the structure of interest, showcases the compound's relevance in analytical chemistry. These methods enable the separation and identification of enantiomers, critical for the quality control and development of pharmaceuticals and fine chemicals (Péter et al., 2001).
Synthesis and Biological Activities Evaluation
The synthesis of bicyclic compounds structurally related to "this compound" has been explored for their biological activities. For example, certain derivatives have been synthesized and evaluated for their antimicrobial, antioxidant, and potential antiviral activities. This suggests that modifications of the core bicyclic structure could lead to new compounds with significant biological applications (Thirunarayanan, 2017).
Development of New Materials with Increased Hydrolytic Stability
Research into the synthesis of new polyimides based on aminomethylbicyclo[2.2.1]heptane structures indicates the potential for creating materials with enhanced thermal and hydrolytic stability. These materials could have applications in various industries, including electronics and aerospace, where durable and stable polymers are required (Novakov et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
[2-(aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-5-9(6-11)4-7-1-2-8(9)3-7;/h7-8,11H,1-6,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTYBLMXGNORCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CN)CO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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